molecular formula C11H13Cl2NO3S B296817 2,3-Dichloro-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether

2,3-Dichloro-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether

Cat. No. B296817
M. Wt: 310.2 g/mol
InChI Key: AGRILMMGJONFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether (known as DPCPX) is a chemical compound used in scientific research for its ability to selectively block adenosine A1 receptors. This compound is synthesized through a multi-step process and has been widely used in various biochemical and physiological studies.

Mechanism of Action

DPCPX selectively blocks adenosine A1 receptors by binding to the receptor site and preventing adenosine from binding. Adenosine A1 receptors are found in various parts of the body, including the brain, heart, and kidneys. By blocking these receptors, DPCPX can help researchers understand the specific role of adenosine A1 receptors in various physiological processes.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects. For example, studies have shown that DPCPX can reduce the severity of ischemic injury in the heart by blocking adenosine A1 receptors. Additionally, DPCPX has been shown to reduce inflammation and pain in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPCPX in lab experiments is its ability to selectively block adenosine A1 receptors. This allows researchers to study the specific role of these receptors in various physiological processes. However, one limitation of using DPCPX is that it may have off-target effects on other adenosine receptors, which could complicate the interpretation of the results.

Future Directions

There are several future directions for the use of DPCPX in scientific research. For example, researchers could use DPCPX to study the role of adenosine A1 receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers could use DPCPX to study the role of adenosine A1 receptors in various types of cancer, as adenosine has been shown to play a role in tumor growth and metastasis.
Conclusion:
In conclusion, DPCPX is a chemical compound used in scientific research for its ability to selectively block adenosine A1 receptors. This compound is synthesized through a multi-step process and has been widely used in various biochemical and physiological studies. By blocking adenosine A1 receptors, DPCPX can help researchers understand the specific role of these receptors in various physiological processes. While there are some limitations to using DPCPX in lab experiments, there are also several future directions for its use in scientific research.

Synthesis Methods

The synthesis of DPCPX involves a multi-step process that includes the reaction of 2,3-dichlorophenylacetonitrile with sodium methoxide to form 2,3-dichlorophenylacetonitrile methoxide. This intermediate is then reacted with sodium sulfonate to form 2,3-dichloro-4-(methoxysulfonyl)phenylacetonitrile, which is subsequently reacted with pyrrolidine to form the final product, DPCPX.

Scientific Research Applications

DPCPX is used in various scientific studies to selectively block adenosine A1 receptors. Adenosine is a neurotransmitter that plays a crucial role in regulating various physiological processes, including sleep, pain, and inflammation. By blocking adenosine A1 receptors, DPCPX can help researchers understand the specific role of these receptors in various physiological processes.

properties

Molecular Formula

C11H13Cl2NO3S

Molecular Weight

310.2 g/mol

IUPAC Name

1-(2,3-dichloro-4-methoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H13Cl2NO3S/c1-17-8-4-5-9(11(13)10(8)12)18(15,16)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3

InChI Key

AGRILMMGJONFRV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCCC2)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCCC2)Cl)Cl

Origin of Product

United States

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